1-Fluorononane
CAS No.: 463-18-3
Cat. No.: VC2312151
Molecular Formula: C9H19F
Molecular Weight: 146.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463-18-3 |
|---|---|
| Molecular Formula | C9H19F |
| Molecular Weight | 146.25 g/mol |
| IUPAC Name | 1-fluorononane |
| Standard InChI | InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 |
| Standard InChI Key | ITPAUTYYXIENLO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCF |
| Canonical SMILES | CCCCCCCCCF |
| Boiling Point | 167.5 °C |
| Melting Point | 1.0 °C |
Introduction
Chemical Identity and Structure
Basic Information
1-Fluorononane is identified by the CAS registry number 463-18-3. It has the molecular formula C9H19F and a molecular weight of 146.25 g/mol . The structure consists of a linear nonane chain with a fluorine atom substituted at the terminal carbon position. This arrangement gives the molecule distinct chemical and physical properties compared to its unfluorinated counterpart.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature and databases, including nonyl fluoride, 1-fluoro-nonan, and N-nonyl fluoride . In systematic chemical nomenclature, it follows the IUPAC naming convention where the prefix "1-fluoro" indicates the position of the fluorine atom on the nonane chain. Additional identifiers include the European Community (EC) Number 630-616-0 and the DSSTox Substance ID DTXSID90196789 .
Physical and Chemical Properties
1-Fluorononane exists as a clear, colorless liquid at standard temperature and pressure with specific physical properties summarized in the table below:
| Property | Value |
|---|---|
| Melting point | -40°C |
| Boiling point | 166-169°C |
| Density | 0.81 g/cm³ |
| Refractive index | 1.402-1.404 |
| Flash point | 48°C |
| Physical state | Liquid |
| Color | Clear colorless |
Table 1: Physical properties of 1-Fluorononane
The presence of the fluorine atom significantly influences the compound's physical properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the compound's stability under various conditions. The fluorine atom also affects the compound's boiling point, which is lower than what might be expected for a hydrocarbon of similar molecular weight, due to the reduced intermolecular forces resulting from the electronegative fluorine.
Synthesis Methods
Halogen Exchange Reaction
One of the most common methods for synthesizing 1-fluorononane involves a halogen exchange reaction. In this process, nonyl bromide (or another nonyl halide) reacts with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) . The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion replaces the other halogen.
The general reaction can be represented as:
C9H19Br + KF → C9H19F + KBr
This method is advantageous because it allows for selective fluorination at a specific carbon position, resulting in a higher yield of the desired product.
Industrial Production
On an industrial scale, 1-fluorononane can be produced through direct fluorination of nonane under carefully controlled conditions. This process typically employs elemental fluorine (F2) as the fluorinating agent, though this requires specialized equipment due to the highly reactive and hazardous nature of elemental fluorine .
Alternative fluorinating agents such as hydrogen fluoride (HF) in combination with catalysts may also be used in industrial settings to achieve selective fluorination of the terminal carbon.
Applications and Research Findings
Chemical Research Applications
1-Fluorononane serves as an important model compound in studies investigating the effects of fluorine substitution on aliphatic chains. The presence of fluorine significantly influences various chemical properties including polarity, hydrogen bonding capabilities, and reactivity in nucleophilic substitution reactions.
Research has demonstrated that fluorine in the vicinity of a carbon-halogen bond has significant effects on rates of either substitution or elimination reactions . These studies contribute to our understanding of the fundamental principles governing organic reaction mechanisms and can inform the design of new synthetic methodologies.
Biopolymer Production
One of the most intriguing applications of 1-fluorononane relates to its use in biopolymer research. Studies have shown that certain bacteria, specifically Pseudomonas oleovorans, can utilize 1-fluorononane alongside other carbon sources like nonane and gluconate to produce unique copolyesters .
These bacteria incorporate both fluorinated and non-fluorinated carbon chains into polymer structures, resulting in the production of poly(3-hydroxyalkanoates-co-3-hydroxy-ω-fluoroalkanoates). This represents a novel class of copolyesters with altered properties compared to standard polyhydroxyalkanoates (PHAs), which are biodegradable polymers with potential applications as bioplastics .
The incorporation of fluorine atoms into these biopolymers can confer several advantageous properties, including:
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Enhanced thermal stability
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Improved resistance to chemical degradation
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Modified surface properties
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Altered crystallinity and mechanical properties
This research area demonstrates the potential for fluorinated compounds like 1-fluorononane to contribute to the development of next-generation biodegradable materials with tailored properties.
Related Compounds
Structural Analogs
Several structurally related compounds provide useful comparative insight into the properties and reactions of 1-fluorononane:
-
1-Chloro-1-fluorononane (C9H18ClF): This compound features both chlorine and fluorine atoms attached to the same carbon atom at position 1 of the nonane chain. It has a molecular weight of 180.69 g/mol and demonstrates different chemical reactivity patterns due to the geminal dihalide arrangement .
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1-Fluorononane-2,4-dione (C9H15FO2): This compound contains a fluorine atom at position 1 and carbonyl groups at positions 2 and 4 of the nonane chain. The presence of the carbonyl groups significantly alters the compound's reactivity and physical properties compared to 1-fluorononane .
These related compounds help researchers understand structure-property relationships in fluorinated organic molecules and can provide insights into the design of new compounds with tailored properties.
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